![molecular formula C12H14N4O3 B2777440 1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034264-68-9](/img/structure/B2777440.png)
1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds are known to be negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . They have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the IR spectrum of a similar compound, methyl 2-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylate, shows peaks at 1682 and 1723 cm-1, indicating the presence of C=O groups .Chemical Reactions Analysis
The chemical reactions involving these compounds are primarily centered around their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-NITRO-6,7-DIHYDROPYRAZOLO[1,5-A]PYRAZIN-4(5H)-ONE, a similar compound, is a pale-yellow to yellow-brown solid with a molecular weight of 182.14 .Wissenschaftliche Forschungsanwendungen
Neurological and Cognitive Enhancement
A study by Butler et al. (1987) synthesized and evaluated a series of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, for their potential in reversing electroconvulsive shock (ECS) induced amnesia in mice. Among the compounds tested, dihydro-1H-pyrrolizine-3,5(2H,6H)-dione showed promising activity, leading to its selection for evaluation in cognitively impaired human subjects based on its biological profile and safety margin in animals. This suggests the compound's potential application in addressing neurological and cognitive disorders (Butler et al., 1987).
Anticancer Activity
Tilekar et al. (2020) explored pyrazoline-substituted pyrrolidine-2,5-dione hybrids, designing, synthesizing, and evaluating them for anticancer efficacy both in vitro and in vivo. These compounds exhibited significant cytotoxic effects on various cancer cell lines, with one compound, in particular, showing promising tumor regression in HT29 xenograft nude mice. This research highlights the potential of such compounds in developing new anticancer agents (Tilekar et al., 2020).
Antibacterial Activity
Frolova et al. (2011) discovered a multicomponent reaction leading to the formation of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. Some of these heterocyclic products were found to have notable antibacterial activities, indicating their potential application in developing new antibacterial agents (Frolova et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-10-1-2-11(18)15(10)8-12(19)14-5-6-16-9(7-14)3-4-13-16/h3-4H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAIRHDGGSMVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777357.png)
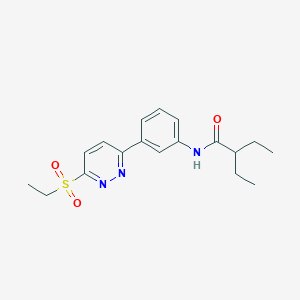
![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2777362.png)

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B2777365.png)
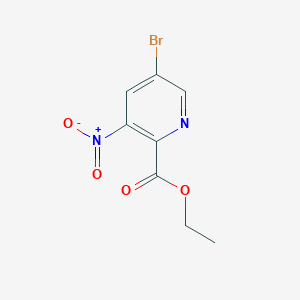

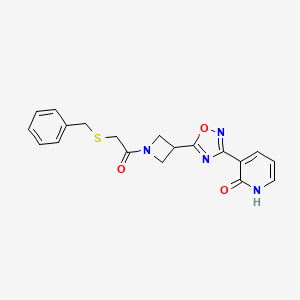

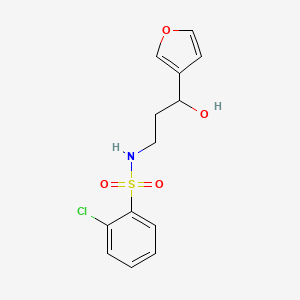
![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2777376.png)

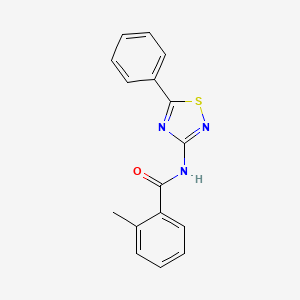
![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]propanamide](/img/structure/B2777380.png)